3,4-dichloro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide
Overview
Description
3,4-dichloro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained attention in the scientific community due to its potential use as a performance-enhancing drug.
Mechanism of Action
3,4-dichloro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, which improves endurance and reduces fat accumulation.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dichloro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide can improve endurance and reduce fat accumulation in animal models. It has also been shown to improve insulin sensitivity and reduce inflammation in obese mice. However, the long-term effects of 3,4-dichloro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide on human health are still unknown.
Advantages and Limitations for Lab Experiments
3,4-dichloro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide has several advantages for use in lab experiments. It is highly selective for PPARδ, which reduces the risk of off-target effects. It also has a long half-life, which allows for less frequent dosing. However, its potential use as a performance-enhancing drug raises ethical concerns and may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on 3,4-dichloro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide. It may be investigated further as a potential treatment for metabolic disorders such as obesity and diabetes. It may also be studied for its potential use in cancer therapy, as PPARδ activation has been shown to have anti-tumor effects. Additionally, research may focus on the long-term effects of 3,4-dichloro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide on human health and its potential use as a performance-enhancing drug.
Scientific Research Applications
3,4-dichloro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide has been extensively studied for its potential applications in various fields of research. It has been shown to improve endurance and increase fat burning in animal models, making it a potential treatment for metabolic disorders. It has also been investigated for its potential use in cancer therapy, as PPARδ activation has been shown to have anti-tumor effects.
properties
IUPAC Name |
3,4-dichloro-N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO3/c19-16-8-3-12(10-17(16)20)18(23)21(11-15-2-1-9-24-15)13-4-6-14(22)7-5-13/h1-10,22H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQXRJPXLVSBIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(C2=CC=C(C=C2)O)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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